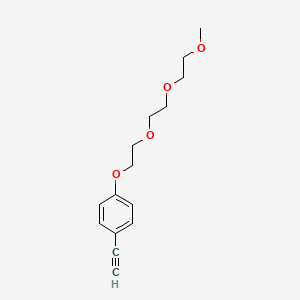
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a benzene ring substituted with a long chain of ethoxy groups
Preparation Methods
The synthesis of 1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1-bromo-4-ethynylbenzene.
Etherification: The benzene derivative undergoes etherification with 2-(2-(2-methoxyethoxy)ethoxy)ethanol in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Chemical Reactions Analysis
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid for halogenation.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene has several scientific research applications:
Materials Science: It can be used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and flexibility.
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe in studying biological processes due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, facilitating the study of molecular interactions and pathways .
Comparison with Similar Compounds
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene can be compared with similar compounds such as:
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-{2-[2-(2-Methoxyethoxy)Ethoxy]Ethoxy}-4-(1,1,3,3-Tetramethylbutyl)Benzene: This compound has a bulkier substituent, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and versatility in chemical synthesis and applications.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-ethynyl-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C15H20O4/c1-3-14-4-6-15(7-5-14)19-13-12-18-11-10-17-9-8-16-2/h1,4-7H,8-13H2,2H3 |
InChI Key |
QFCXKRFGNYJUKM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















